2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole
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Overview
Description
2-[(2,4-dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is a dichlorobenzene.
Scientific Research Applications
Crystal Structure Analysis
- The compound 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, which is structurally similar to the query compound, has been synthesized and analyzed using X-ray diffraction. This analysis revealed its potential as an agent against Pythium ultimum, a pathogenic fungus (Shen et al., 2018).
Computational Chemistry Studies
- Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been used to study the internal rotations of pyridine in similar compounds. These studies provide insights into the molecular properties and potential applications of these compounds (Eshimbetov et al., 2017).
Synthesis and Anticancer Activity
- Oxadiazole analogues, including compounds structurally similar to the query, have been synthesized from 2-aminopyridine and tested for anticancer activity against various human cell lines. Some compounds showed selective activity against non-small cell lung cancer (Ahsan & Shastri, 2015).
Antibacterial Activity
- Thioether derivatives of 1,3,4-oxadiazole have shown significant antibacterial activities against specific bacterial strains, indicating their potential as antibacterial agents (Song et al., 2017).
Synthesis and Antifungal Properties
- Similar compounds have been synthesized and shown to exhibit moderate to good antifungal activity, indicating their potential use in agricultural or pharmaceutical applications (Xu et al., 2011).
properties
Product Name |
2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole |
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Molecular Formula |
C14H9Cl2N3OS |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-11-2-1-10(12(16)7-11)8-21-14-19-18-13(20-14)9-3-5-17-6-4-9/h1-7H,8H2 |
InChI Key |
OOXVVQWCARXVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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